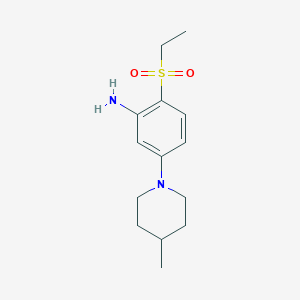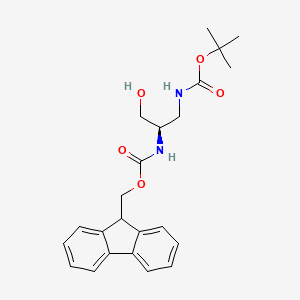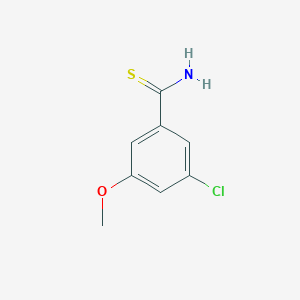
2-(Ethylsulfonyl)-5-(4-methyl-1-piperidinyl)-aniline
Overview
Description
Scientific Research Applications
Catalysis and Chemical Reactions
2-(Ethylsulfonyl)-5-(4-methyl-1-piperidinyl)-aniline and its derivatives have been studied in various chemical reactions and catalysis. For example, an acid–base bifunctional ionic liquid featuring a piperidinyl ethyl group was investigated for its efficiency in catalyzing the reaction of aniline and dimethyl carbonate (Zhang et al., 2010). Similarly, piperidine derivatives have been used in the one-pot synthesis of functionalized piperidine compounds, highlighting their role in facilitating complex chemical reactions (Shaterian & Azizi, 2013).
Synthesis and Pharmacological Research
Derivatives of piperidine, like the one , have shown potential in pharmacological research. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents, indicating the potential medical applications of these compounds (Rehman et al., 2018).
Material Science and Engineering
The compound's derivatives are also relevant in material science. An example includes the study of poly(aniline) protonated with certain sulfonic acids and hydrogen-bonded with derivatives similar to 2-(Ethylsulfonyl)-5-(4-methyl-1-piperidinyl)-aniline. These studies explore the self-assembly and electrical properties of the resulting materials (Tiitu et al., 2004).
properties
IUPAC Name |
2-ethylsulfonyl-5-(4-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-19(17,18)14-5-4-12(10-13(14)15)16-8-6-11(2)7-9-16/h4-5,10-11H,3,6-9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPZQODFANTPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1394945.png)
![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)





![[5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394960.png)
![1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1394961.png)
![tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate](/img/structure/B1394962.png)
![tert-Butyl 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxylate](/img/structure/B1394964.png)
![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394965.png)

![[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394967.png)